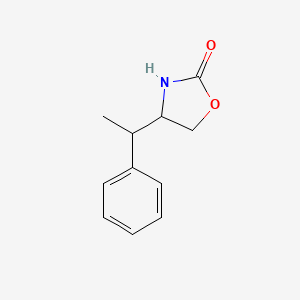

4-(1-Phenylethyl)oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-(1-phenylethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-8(9-5-3-2-4-6-9)10-7-14-11(13)12-10/h2-6,8,10H,7H2,1H3,(H,12,13) |

InChI Key |

NKURPARMBKSIEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1COC(=O)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Phenylethyl Oxazolidin 2 One and Its Derivatives

Classical and Established Synthesis Routes

Condensation Reactions Involving Amino Alcohols as Precursors

A cornerstone in the synthesis of oxazolidin-2-ones is the condensation reaction of β-amino alcohols with a carbonyl source. nih.govresearchgate.net This method is widely employed due to the ready availability of amino alcohol precursors, which can often be derived from the reduction of corresponding amino acids. nih.gov The reaction typically involves treating the amino alcohol with reagents like diethyl carbonate or by direct reaction with urea. nih.govorganic-chemistry.org The general transformation involves the intramolecular cyclization of an intermediate carbamate (B1207046) formed from the amino alcohol and the carbonyl source.

For instance, the synthesis of 4-substituted oxazolidin-2-ones can be achieved by reacting the corresponding amino alcohol with diethyl carbonate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium methoxide. nih.gov This approach is versatile and has been applied to a range of amino alcohols, including those that lead to the formation of 4-(1-phenylethyl)oxazolidin-2-one. Another established method involves the direct condensation of amino alcohols with carbon dioxide, although this often requires harsh conditions to overcome thermodynamic limitations. researchgate.net

The reaction of 2-amino-1-phenylethanol (B123470) with a carbonylating agent is a direct route to 4-phenyloxazolidin-2-one. The efficiency and conditions of this reaction can be influenced by the choice of the carbonyl source and the solvent system employed.

Cyclization Approaches Utilizing Phosgene (B1210022) Equivalents

Phosgene (COCl₂) and its less hazardous liquid equivalents, diphosgene and triphosgene, are highly effective reagents for the synthesis of oxazolidin-2-ones from amino alcohols. researchgate.netbioorg.orgsigmaaldrich.com These reagents react readily with the amino and hydroxyl groups of the precursor to form a chloroformate intermediate, which then undergoes intramolecular cyclization to yield the oxazolidin-2-one ring. bioorg.org Due to the high reactivity of phosgene, these reactions can often be carried out under mild conditions. sigmaaldrich.com

The use of triphosgene, a solid and therefore safer alternative to gaseous phosgene, has become common practice. researchgate.net It can be used to generate phosgene in situ or can react directly, often activated by a tertiary amine base. This methodology has been successfully applied to the synthesis of a variety of oxazolidin-2-ones. bioorg.orgresearchgate.net For example, enantiomerically pure N-substituted 4-(chloromethyl)oxazolidinones have been synthesized in high yields from aziridine-2-methanols via intramolecular cyclization with phosgene. bioorg.orgresearchgate.netnih.gov

While effective, the toxicity associated with phosgene and its derivatives necessitates careful handling and has driven the development of alternative, safer carbonylating agents. researchgate.net

Modern Enantioselective Synthesis Strategies

Stereoselective Transformations from Chiral Aziridine (B145994) Intermediates

Chiral aziridines serve as versatile three-membered heterocyclic building blocks for the stereoselective synthesis of various nitrogen-containing compounds, including oxazolidin-2-ones. bioorg.orgnih.govnih.gov The ring-opening of activated aziridines is a powerful strategy to introduce functionality with stereochemical control. One of the most attractive methods for synthesizing chiral aziridines is the stereoselective addition of a nitrene equivalent across an alkene. nih.gov

A notable method involves the intramolecular cyclization of intermediates derived from chiral aziridines. For example, enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones have been synthesized in a single step and in high yields from various aziridine-2-methanols through intramolecular cyclization with phosgene. researchgate.netnih.gov This transformation proceeds with a high degree of stereoselectivity. The α-methylbenzyl group on the nitrogen can be readily cleaved to afford the corresponding N-unsubstituted oxazolidinones. nih.gov

Furthermore, the reaction of 2-vinylaziridines with carbon dioxide, catalyzed by a palladium complex, provides a regio- and stereoselective route to 5-vinyloxazolidinones in high yields. organic-chemistry.org This highlights the utility of chiral aziridines in constructing functionalized oxazolidinone rings.

One-Pot Stereoselective Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot procedures for the stereoselective synthesis of oxazolidin-2-ones have been developed.

One such strategy involves the combination of an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. nih.gov This approach allows for the diastereoselective construction of optically active 4,5-disubstituted oxazolidin-2-one scaffolds. The process begins with a chiral auxiliary-mediated asymmetric aldol addition, followed by a nucleophilic azidation/Curtius rearrangement of the resulting aldol adduct, which then undergoes in situ intramolecular cyclization to furnish the cyclic carbamate. nih.gov

Another efficient one-pot method involves the direct treatment of amino alcohols with thionyl chloride (SOCl₂), which facilitates chlorination and subsequent cyclodehydration to form cyclic amines, a related class of heterocycles. organic-chemistry.org While not directly forming oxazolidinones, this demonstrates the principle of one-pot cyclizations from amino alcohols. Additionally, one-pot syntheses of oxazolidinones from epoxides and chlorosulfonyl isocyanate have been reported, yielding both oxazolidinones and cyclic carbonates. beilstein-journals.orgbeilstein-archives.orgnih.gov

A copper(I)-catalyzed four-component coupling of amines, aldehydes, terminal alkynes, and carbon dioxide provides a straightforward and efficient route to (Z)-5-alkylidene-oxazolidin-2-ones. researchgate.net This method allows for the selective synthesis of a variety of substituted oxazolidinones.

Catalytic and Enabling Technique-Promoted Syntheses (e.g., Microwave-Assisted)

The use of catalysts and enabling techniques like microwave irradiation has significantly advanced the synthesis of oxazolidin-2-ones, often leading to shorter reaction times, improved yields, and milder reaction conditions. nih.govnih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govscirp.orgrasayanjournal.co.in The synthesis of 4-substituted oxazolidin-2-ones from amino alcohols and diethyl carbonate can be efficiently achieved under microwave irradiation, significantly reducing reaction times compared to conventional heating methods. nih.govresearchgate.net For example, the treatment of (S)-phenylalaninol with diethyl carbonate under microwave conditions provides the corresponding oxazolidin-2-one in high yield with a notable reduction in reaction time. nih.gov This technique has been successfully applied to a range of amino alcohols to produce various chiral oxazolidinone auxiliaries. nih.govresearchgate.net

Catalytic Syntheses:

Various catalytic systems have been developed for the synthesis of oxazolidinones. Silver catalysts, acting as π-Lewis acids, have been shown to effectively promote the tandem cyclization of propargylic alcohols and isocyanates to produce oxazolidin-2-ones with high Z-selectivity. organic-chemistry.org The silver catalyst activates the carbon-carbon triple bond, facilitating the cyclization.

Copper-catalyzed reactions have also proven valuable. A Cu(I)-catalyzed four-component reaction of amines, aldehydes, terminal alkynes, and CO₂ allows for the synthesis of a diverse range of (Z)-5-alkylidene-oxazolidin-2-ones. researchgate.net Additionally, copper-catalyzed N-arylation of oxazolidinones with aryl iodides can be achieved at room temperature using specific ligands. organic-chemistry.org

Palladium catalysts are employed in the N-arylation of 2-oxazolidinones with aryl bromides and in the ring-opening cyclization of 2-vinylaziridines with carbon dioxide. organic-chemistry.org

Below is an interactive data table summarizing various synthetic approaches for oxazolidin-2-ones:

Synthesis of Functionalized and Substituted this compound Analogues

The oxazolidin-2-one scaffold is a crucial structural motif in synthetic chemistry, valued both as a chiral auxiliary and as a core component of pharmacologically active molecules. nih.gov The ability to introduce a wide array of functional groups and substituents onto this heterocyclic ring is paramount for tuning its steric and electronic properties. This allows for the development of novel chiral auxiliaries for asymmetric synthesis and the creation of structurally diverse compounds for drug discovery. nih.govumanitoba.ca Methodologies for synthesizing functionalized analogues often focus on stereoselective pathways to control the configuration of new chiral centers.

One efficient approach for creating 4,5-disubstituted oxazolidin-2-ones involves a combination of an asymmetric aldol reaction and a modified Curtius protocol. nih.gov This strategy facilitates an effective intramolecular ring closure to produce a variety of oxazolidin-2-one building blocks. nih.gov The process starts with β-hydroxy carbonyl substrates, which can contain both aryl and aliphatic substituents. These substrates react well under optimized conditions to yield the desired 4,5-disubstituted oxazolidin-2-ones in good to excellent conversions. nih.gov

| Substrate (β-Hydroxy Carbonyl Compound) | Product (4,5-Disubstituted Oxazolidin-2-one) | Yield (%) |

|---|---|---|

| (R,E)-N-(3-hydroxy-1,3-diphenylprop-1-en-1-yl)acetamide | (4R,5R)-5-benzyl-4-phenyloxazolidin-2-one | 85 |

| (R,E)-N-(3-hydroxy-3-(4-methoxyphenyl)-1-phenylprop-1-en-1-yl)acetamide | (4R,5R)-5-(4-methoxybenzyl)-4-phenyloxazolidin-2-one | 82 |

| (R,E)-N-(3-(4-fluorophenyl)-3-hydroxy-1-phenylprop-1-en-1-yl)acetamide | (4R,5R)-5-(4-fluorobenzyl)-4-phenyloxazolidin-2-one | 78 |

| (R,E)-N-(3-hydroxy-1-phenyl-3-(p-tolyl)prop-1-en-1-yl)acetamide | (4R,5R)-5-(4-methylbenzyl)-4-phenyloxazolidin-2-one | 88 |

| (R,E)-N-(3-hydroxy-1-phenylhept-1-en-1-yl)acetamide | (4R,5R)-5-butyl-4-phenyloxazolidin-2-one | 75 |

Another significant strategy for producing functionalized oxazolidinones utilizes enantiomerically pure aziridines as starting materials. bioorg.orgbioorg.org Chiral aziridines bearing an electron-withdrawing group at the C-2 position can be converted into 5-functionalized oxazolidin-2-ones in a one-pot, stereospecific transformation. bioorg.org This method proceeds through a regioselective aziridine ring-opening followed by intramolecular cyclization, yielding the product with retention of configuration and in high yields. bioorg.org This approach is versatile, allowing for the synthesis of analogues with vinyl or acyl groups at the C-5 position. bioorg.org

For instance, starting from 2-acyl-substituted aziridines, the corresponding 5-acyl-substituted chiral 2-oxazolidinones can be obtained in high yields. bioorg.org Similarly, enantiomerically pure 4-(chloromethyl)oxazolidin-2-one can be synthesized from aziridine-2-methanols via intramolecular cyclization with phosgene. bioorg.org This key intermediate serves as a valuable building block for further functionalization, such as in the synthesis of (L)-homophenylalaninol analogues. bioorg.org

| Substrate (C-2 Substituted Aziridine) | Reagents and Conditions | Product (5-Functionalized Oxazolidin-2-one) | Yield (%) |

|---|---|---|---|

| (R)-N-((R)-1-phenylethyl)-2-vinylaziridine | 1.5 equiv of ClCO2CH3, CH3CN, reflux, 7 h | (R)-5-vinyloxazolidin-2-one | 92 |

| (R)-1-((R)-1-phenylethyl)-2-((E)-styryl)aziridine | 1.5 equiv of ClCO2CH3, toluene, reflux, 2 h | (R)-5-((E)-styryl)oxazolidin-2-one | 97 |

| 1-((R)-1-phenylethyl)-2-benzoylaziridine | CH3CN, reflux, 7 h | 5-benzoyloxazolidin-2-one | 95 |

Microwave-assisted synthesis offers a rapid and efficient alternative for generating substituted oxazolidinones. researchgate.net A one-pot, one-step cyclization-methylation reaction of amino alcohols with dimethyl carbonate, catalyzed by an ionic liquid like tetrabutylammonium (B224687) chloride (TBAC), can produce 4-substituted-3-methyl-1,3-oxazolidin-2-ones. This method is noted for being faster and simpler than many previously reported protocols. researchgate.net

| Substrate (Amino Alcohol) | Product | Yield (%) |

|---|---|---|

| (S)-(+)-2-Phenylglycinol | (S)-3-Methyl-4-phenyl-1,3-oxazolidin-2-one | 95 |

| (1S,2R)-(+)-Norephedrine | (4S,5R)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one | 92 |

| (R)-(-)-2-Phenylglycinol | (R)-3-Methyl-4-phenyl-1,3-oxazolidin-2-one | 94 |

| (1R,2S)-(-)-Norephedrine | (4R,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one | 91 |

Stereochemical Principles and Diastereocontrol in Reactions Involving 4 1 Phenylethyl Oxazolidin 2 One

Diastereoselective Induction in Carbon-Carbon Bond Forming Reactions

N-acylated 4-(1-phenylethyl)oxazolidin-2-ones are powerful tools for asymmetric synthesis, facilitating high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, most notably alkylations and aldol (B89426) additions.

Alkylation Reactions: The deprotonation of an N-acyl oxazolidinone, such as an N-propionyl derivative, with a strong base like sodium bis(trimethylsilyl)amide, generates a rigid, chelated (Z)-enolate. williams.edu The subsequent alkylation reaction proceeds with high diastereoselectivity, with the electrophile preferentially approaching from the face opposite to the bulky phenylethyl substituent of the auxiliary. williams.edu This steric hindrance effectively shields one face of the enolate, directing the incoming electrophile to the other and resulting in the formation of one diastereomer in significant excess. For instance, the alkylation of the sodium (Z)-enolate of N-propionyl-4-(1-phenylethyl)oxazolidin-2-one with allyl iodide can yield diastereomeric ratios as high as 98:2. williams.edu

Aldol Reactions: In aldol reactions, the stereochemical outcome can be effectively controlled by the choice of Lewis acid and reaction conditions. For example, titanium enolates of N-acyl oxazolidinones are frequently employed to achieve high diastereoselectivity. researchgate.net The chelation of the Lewis acid to the carbonyl oxygen and the nitrogen of the oxazolidinone ring creates a rigid transition state, leading to a predictable stereochemical outcome. By carefully selecting the stoichiometry of the titanium tetrachloride (TiCl4) and the nature of the amine base, it is possible to selectively generate either the syn or non-Evans syn aldol products with high diastereomeric purity. researchgate.net For instance, using one equivalent of TiCl4 and diisopropylethylamine can lead to excellent yields and high diastereoselectivity for the 'Evans syn' product. researchgate.net

The following table summarizes the diastereoselectivity observed in representative carbon-carbon bond-forming reactions using N-acyl-4-(1-phenylethyl)oxazolidin-2-one auxiliaries.

| Reaction Type | Electrophile | Base/Lewis Acid | Diastereomeric Ratio (d.r.) |

| Alkylation | Allyl Iodide | NaN(TMS)2 | 98:2 williams.edu |

| Aldol Addition | Acrolein | TiCl4, DIPEA | 95:5 researchgate.net |

| Aldol Addition | Various Aldehydes | Bu2BOTf, DIPEA | High syn-selectivity researchgate.net |

| Glycolate Aldol | Various Aldehydes | TiCl4, (-)-Sparteine | High anti-selectivity researchgate.net |

Factors Governing Enantiopurity and Diastereomeric Ratios

The high levels of enantiopurity and diastereomeric ratios achieved in reactions involving 4-(1-phenylethyl)oxazolidin-2-one are a direct consequence of several key factors that govern the stereochemical outcome.

Chirality of the Auxiliary: The absolute stereochemistry of the final product is directly determined by the chirality of the oxazolidinone auxiliary used. wikipedia.org Both enantiomers of this compound are accessible, allowing for the synthesis of either enantiomer of the target molecule.

Formation of a Specific Enolate Geometry: The formation of a specific enolate geometry, typically the (Z)-enolate, is crucial for high diastereoselectivity. wikipedia.org This is often achieved through the use of specific bases and reaction conditions that favor the formation of a chelated intermediate. williams.edu The rigid conformation of this chelated enolate effectively blocks one of the prochiral faces of the enolate, leading to facial-selective attack by the electrophile.

Steric Hindrance: The bulky phenylethyl group at the C4 position of the oxazolidinone ring plays a critical role in directing the approach of the incoming electrophile. williams.edu This steric hindrance is a primary factor in achieving high diastereomeric ratios. The larger the steric difference between the two faces of the enolate, the higher the degree of diastereoselectivity.

Lewis Acid Chelation: In Lewis acid-mediated reactions, such as aldol additions, the ability of the oxazolidinone to form a rigid bidentate chelate with the Lewis acid is paramount. researchgate.net This chelation locks the conformation of the N-acyl group, creating a well-defined and predictable transition state that favors the formation of one diastereomer. The choice of Lewis acid can significantly influence the geometry of this chelate and, consequently, the stereochemical outcome.

Allylic Strain: In certain reactions, allylic 1,3-strain (A(1,3) strain) can also be a significant factor in controlling stereochemistry. wikipedia.orgacs.org This type of strain arises from the steric interaction between a substituent on an alkene and an allylic substituent. In the context of enolates derived from N-acyl oxazolidinones, the formation of the (Z)-enolate is often favored to avoid allylic strain with the oxazolidinone ring. wikipedia.org This pre-existing stereochemical bias in the enolate then dictates the stereochemistry of the subsequent reaction.

Conformational Analysis and its Influence on Stereocontrol

The predictable stereochemical outcomes observed with this compound auxiliaries are deeply rooted in the conformational preferences of the N-acylated derivatives and their corresponding enolates. A detailed conformational analysis is therefore essential for understanding and predicting the diastereoselectivity of these reactions.

The key to the high levels of stereocontrol is the formation of a rigid, chelated (Z)-enolate upon deprotonation. williams.edu In this conformation, the metal cation (e.g., Li+, Na+, or a Lewis acidic metal like Ti4+) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation forces the N-acyl group into a specific orientation, where the bulky phenylethyl substituent at the C4 position effectively shields one face of the enolate.

Theoretical studies, such as those using density functional theory (DFT), have been employed to model the transition states of these reactions and to rationalize the observed stereoselectivities. nih.govrcsi.com These computational models often reveal that the lowest energy transition state is the one in which the electrophile approaches the enolate from the less sterically hindered face, which is anti to the C4 substituent.

Furthermore, allylic 1,3-strain (A(1,3) strain) plays a significant role in dictating the preferred conformation of the enolate. wikipedia.orgacs.orggithub.io The system will adopt a conformation that minimizes this strain, which in turn influences the trajectory of the incoming electrophile. For example, the formation of the (Z)-enolate is often favored as it avoids the unfavorable steric interactions that would be present in the (E)-enolate due to allylic strain with the oxazolidinone ring. wikipedia.org

The influence of conformation on stereocontrol can be summarized by the following key points:

Rigid Chelation: The formation of a rigid bidentate chelate between the enolate and a metal cation is crucial for high diastereoselectivity.

Steric Shielding: The bulky C4 substituent effectively blocks one face of the enolate, directing the electrophile to the opposite face.

Minimization of Allylic Strain: The enolate adopts a conformation that minimizes A(1,3) strain, which further reinforces the facial bias.

Regio- and Stereoselective Ring-Opening Reactions of this compound Precursors

The synthesis of the chiral auxiliary this compound itself, as well as related oxazolidinones, often involves regio- and stereoselective ring-opening reactions of precursor molecules. These reactions are critical for establishing the desired stereochemistry of the auxiliary, which is then transferred to the final product in subsequent asymmetric reactions.

One common strategy for the synthesis of chiral oxazolidin-2-ones involves the intramolecular ring-opening of activated precursors. For instance, enantiopure 5-(aminomethyl)-1,3-oxazolidin-2-ones can be synthesized through a stereospecific and fully regioselective BF3·Et2O-promoted intramolecular nucleophilic ring-opening of 2-(Boc-aminomethyl)aziridines. nih.govresearchgate.net In this reaction, the stereochemistry of the starting aziridine (B145994) dictates the stereochemistry of the resulting oxazolidinone.

Another approach involves the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols to generate 2-amino ethers. acs.orgnih.gov The stereochemistry of this reaction is well-controlled, and the substitution pattern of the aziridine and the nature of the alcohol can influence the outcome. acs.orgnih.gov

The synthesis of this compound can also be achieved from the corresponding chiral amino alcohol, (1R,2S)- or (1S,2R)-2-amino-1-phenyl-1-propanol. The cyclization of the amino alcohol to the oxazolidinone can be accomplished using various reagents, such as diethyl carbonate and a base, often in excellent yield. researchgate.net The synthesis of these chiral amino alcohols is a key step and can be achieved through various methods, including asymmetric reduction of α-ketoamines or the resolution of racemic mixtures. nih.govnih.govtaylorfrancis.com

The following table provides examples of regio- and stereoselective ring-opening reactions used in the synthesis of oxazolidinone precursors.

| Precursor | Reagent/Catalyst | Product | Key Feature |

| 2-(Boc-aminomethyl)aziridine | BF3·Et2O | 5-(aminomethyl)-1,3-oxazolidin-2-one | Stereospecific and regioselective intramolecular ring-opening nih.govresearchgate.net |

| Oxazolidinone-fused aziridine | Alcohols, Acid Catalyst | 2-Amino ether | Stereocontrolled intermolecular ring-opening acs.orgnih.gov |

| Chiral Amino Alcohol | Diethyl Carbonate, K2CO3 | 4-Substituted-oxazolidin-2-one | Cyclization with retention of stereochemistry researchgate.net |

| Styrene Oxide | Chlorosulfonyl isocyanate | 4-Phenyloxazolidin-2-one | Regioselective reaction beilstein-journals.org |

Application of 4 1 Phenylethyl Oxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis

Asymmetric Alkylation Reactions for Chiral Carbon Center Formation

Asymmetric alkylation is a fundamental method for the construction of stereogenic carbon centers. The use of chiral auxiliaries, such as 4-(1-phenylethyl)oxazolidin-2-one, has become a reliable strategy for achieving high levels of diastereoselectivity in these reactions. williams.edursc.org The general approach involves the acylation of the oxazolidinone nitrogen, followed by deprotonation to form a chiral enolate. This enolate then reacts with an electrophile, with the bulky substituent at the C4 position of the oxazolidinone ring effectively shielding one face of the enolate, thereby directing the incoming electrophile to the opposite face. williams.edu

The stereochemical outcome of these alkylation reactions is highly predictable. The N-acyl group and the C4-substituent of the oxazolidinone adopt a conformation that minimizes steric interactions, leading to a well-defined transition state. For instance, the deprotonation of an N-propionyl oxazolidinone with a strong base like sodium bis(trimethylsilyl)amide at low temperatures generates a rigid, chelated (Z)-enolate. williams.edu Subsequent alkylation of this enolate proceeds with high diastereoselectivity, often exceeding 98:2 dr. williams.edu After the desired alkylation, the chiral auxiliary can be cleaved under mild conditions to afford the chiral carboxylic acid, alcohol, or other desired products in high enantiomeric purity, and the auxiliary itself can often be recovered and reused. williams.edu

Research has shown that the choice of the C4 substituent on the oxazolidinone ring can influence the degree of diastereoselectivity. While auxiliaries like 4-benzyl-2-oxazolidinone are highly effective, studies have also explored other derivatives, including those with different substitution patterns, to optimize yields and selectivities for specific applications. williams.edursc.org The predictable nature and high fidelity of this method have made it a cornerstone in the total synthesis of numerous complex natural products where the stereoselective introduction of alkyl groups is a critical step. rsc.org

Table 1: Diastereoselective Alkylation of N-Acyl-4-(1-Phenylethyl)oxazolidin-2-ones

| Electrophile (R-X) | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Allyl iodide | N-Allylpropionyl-4-(1-phenylethyl)oxazolidin-2-one | 98:2 | williams.edu |

| Benzyl (B1604629) bromide | N-Benzylpropionyl-4-(1-phenylethyl)oxazolidin-2-one | >99:1 | researchgate.net |

| Methyl iodide | N-Methylpropionyl-4-(1-phenylethyl)oxazolidin-2-one | >99:1 | nih.gov |

Diastereoselective Aldol (B89426) Condensation Reactions

The aldol reaction, which forms a β-hydroxy carbonyl compound, is a powerful tool for carbon-carbon bond formation and the creation of two new stereocenters. pharmacy180.comwikipedia.org When a chiral auxiliary such as this compound is employed, the reaction can be rendered highly diastereoselective. researchgate.net The fundamental principle mirrors that of asymmetric alkylation: the chiral auxiliary guides the approach of the electrophile (an aldehyde or ketone) to a specific face of the pre-formed enolate. pharmacy180.commasterorganicchemistry.com

The geometry of the enolate (Z or E) and the nature of the metal counterion are critical factors in determining the stereochemical outcome of the aldol addition. pharmacy180.com Boron enolates, for instance, are known to form highly organized, six-membered chair-like transition states, leading to excellent diastereoselectivity. pharmacy180.com The steric bulk of the C4-substituent on the oxazolidinone ring plays a crucial role in this transition state assembly, effectively dictating the facial selectivity of the reaction.

For example, the reaction of the boron enolate of an N-propionyl-4-(1-phenylethyl)oxazolidin-2-one with an aldehyde will preferentially form the syn-aldol product. researchgate.net This selectivity arises from a transition state that minimizes steric clashes between the aldehyde substituent, the enolate substituent, and the chiral auxiliary. The predictability of this stereochemical outcome allows for the rational design of synthetic routes to complex molecules containing multiple stereocenters. Following the aldol reaction, the auxiliary can be removed to reveal the chiral β-hydroxy acid or can be further manipulated to access a variety of other chiral building blocks.

Table 2: Diastereoselective Aldol Reactions using N-Acyl-4-(1-Phenylethyl)oxazolidin-2-ones

| Aldehyde (R'CHO) | Enolate Source | Major Diastereomer | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Isobutyraldehyde | N-Propionyl-4-(1-phenylethyl)oxazolidin-2-one Boron Enolate | syn | >98:2 | pharmacy180.com |

| Benzaldehyde | N-Propionyl-4-(1-phenylethyl)oxazolidin-2-one Titanium Enolate | syn | High | researchgate.net |

Utility in Asymmetric Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful method for the synthesis of six-membered rings with up to four contiguous stereocenters. The use of chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition, leading to the formation of enantiomerically enriched products. This compound has been successfully employed as such a chiral auxiliary. rsc.orgacs.org

In this context, an α,β-unsaturated carbonyl system is attached to the nitrogen of the oxazolidinone, creating a chiral dienophile. The stereochemical outcome of the Diels-Alder reaction is then dictated by the conformation of this N-acyloxazolidinone. harvard.edu Lewis acid catalysis is often employed to enhance both the reactivity and the diastereoselectivity of the reaction. The Lewis acid coordinates to the carbonyl oxygen atoms of the N-acyloxazolidinone, locking it into a rigid conformation and increasing the dienophile's reactivity. harvard.edu

The bulky phenyl group at the C4 position of the oxazolidinone effectively shields one face of the dienophile, directing the incoming diene to the less hindered face. harvard.edu This leads to a high degree of endo/exo and facial selectivity. For example, the Diels-Alder reaction between an N-acryloyl-4-(1-phenylethyl)oxazolidin-2-one and cyclopentadiene (B3395910) in the presence of a Lewis acid catalyst can afford the corresponding cycloadduct with high diastereomeric excess. nih.gov The resulting adduct can then be further elaborated, and the chiral auxiliary can be cleaved, providing access to a variety of chiral cyclic compounds.

Table 3: Asymmetric Diels-Alder Reactions with N-Acryloyl-4-(1-Phenylethyl)oxazolidin-2-one

| Diene | Lewis Acid Catalyst | endo/exo Ratio | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| Cyclopentadiene | Et₂AlCl | 98.5:1.5 | 97% | harvard.edu |

| 1,3-Butadiene | Fe(ClO₄)₃·6H₂O / Bolm's ligand | High (endo) | Up to 98% ee | nih.gov |

Application in Michael Addition Reactions

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org When a chiral oxazolidinone auxiliary is attached to the Michael acceptor, the reaction can proceed with a high degree of diastereoselectivity. nih.gov The chiral auxiliary, such as this compound, serves to control the facial selectivity of the nucleophilic attack on the β-carbon of the unsaturated system. wikipedia.orglibretexts.org

The general strategy involves the use of an N-enoyl-oxazolidinone as the Michael acceptor. The conformation of this acceptor, often influenced by a Lewis acid, presents two diastereotopic faces to the incoming nucleophile. The bulky substituent at the C4 position of the oxazolidinone effectively blocks one of these faces, directing the nucleophile to the other. nih.govmasterorganicchemistry.com

A wide range of nucleophiles can be employed in these asymmetric Michael additions, including organocuprates, enamines, and stabilized carbanions. chemistrysteps.com For instance, the addition of a Gilman reagent (a lithium diorganocuprate) to an N-crotonyl-4-(1-phenylethyl)oxazolidin-2-one can yield the corresponding β-alkylated product with high diastereoselectivity. libretexts.org The resulting adduct, after removal of the chiral auxiliary, provides access to enantiomerically enriched 1,5-dicarbonyl compounds or their derivatives, which are valuable synthetic intermediates. The efficiency and predictability of this method have made it a valuable tool in asymmetric synthesis. nih.govresearchgate.net

Table 4: Diastereoselective Michael Addition to N-Enoyl-4-(1-Phenylethyl)oxazolidin-2-ones

| Michael Acceptor | Nucleophile | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| N-Crotonyl-4-(1-phenylethyl)oxazolidin-2-one | (CH₃)₂CuLi | High | libretexts.org |

| 3-(4-Chloro-4,4-difluorobut-2-enoyl)oxazolidin-2-one | Alkyllithium/CuY | High | researchgate.net |

Integration into Multi-Component Coupling Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The incorporation of chiral auxiliaries like this compound into MCRs allows for the stereocontrolled synthesis of complex molecules in a convergent and streamlined manner.

While specific examples of multi-component reactions directly employing this compound are not extensively detailed in the provided search results, the principles of its use in other asymmetric transformations can be extrapolated. For instance, a reaction sequence could be envisioned where an asymmetric aldol condensation or Michael addition involving the chiral auxiliary is followed by an in-situ cyclization or another bond-forming event, effectively constituting a multi-component process. The chiral auxiliary would serve to establish a key stereocenter early in the sequence, with subsequent reactions building upon this initial chirality.

The development of such stereoselective MCRs is an active area of research, as they offer a powerful strategy for rapidly accessing libraries of structurally diverse and stereochemically complex molecules for applications in drug discovery and materials science. The robust and predictable nature of the stereocontrol exerted by oxazolidinone auxiliaries makes them attractive candidates for integration into these sophisticated synthetic methodologies.

Role in the Synthesis of Other Chiral Heterocyclic Systems and Building Blocks

Beyond its direct application in asymmetric carbon-carbon bond formation, this compound and related oxazolidinones serve as versatile starting materials and intermediates in the synthesis of other chiral heterocyclic systems and building blocks. nih.govnih.gov The inherent chirality of the oxazolidinone can be transferred to new molecular scaffolds, expanding its utility in asymmetric synthesis.

One notable application is in the synthesis of other chiral oxazolidinones. For example, a chiral auxiliary-mediated asymmetric aldol reaction can be used to create a β-hydroxy carbonyl compound, which can then undergo a Curtius rearrangement and intramolecular cyclization to afford a new, optically active 4,5-disubstituted oxazolidin-2-one. nih.gov This strategy provides a flexible route to a variety of chiral oxazolidinone building blocks that can be used in further synthetic endeavors. nih.gov

Furthermore, the oxazolidinone ring itself can be a precursor to other heterocyclic systems. For instance, derivatives of oxazolidinones can be used to prepare chiral amido-dienes, which can then participate in Diels-Alder reactions to access chiral cyclic ketones. nih.gov The oxazolidinone moiety can also be found within more complex, biologically active molecules, where its stereochemistry is crucial for the compound's function. rsc.orgnih.gov The ability to use this compound as a scaffold for the construction of other chiral molecules underscores its importance as a fundamental building block in the toolbox of the synthetic organic chemist. rsc.orgrsc.org

Derivatization and Functionalization Strategies of the 4 1 Phenylethyl Oxazolidin 2 One Scaffold

Synthesis of Novel Oxazolidinone-Based Heterocycles (e.g., Azetidinones, Oxazinones)

The oxazolidinone ring system serves as a versatile precursor for the synthesis of other important heterocyclic structures, such as azetidinones (β-lactams) and oxazinones. These transformations often leverage the inherent chirality of the 4-(1-phenylethyl)oxazolidin-2-one starting material to induce stereoselectivity in the final products.

The synthesis of azetidinones from oxazolidinone-derived scaffolds can be achieved through various cycloaddition reactions. mdpi.com For instance, the Staudinger synthesis, which involves the reaction of an imine with a ketene (B1206846), is a common method. mdpi.com The imine can be prepared from a chiral aldehyde, and the ketene can be generated in situ from an acyl chloride. The stereochemical outcome of the reaction, yielding either cis or trans β-lactams, can be influenced by the reaction conditions and the nature of the substituents. mdpi.com Microwave irradiation has been shown to be an efficient method for promoting the cyclocondensation of Schiff bases with chloroacetyl chloride to form azetidinones.

Oxazinones can also be synthesized from precursors derived from this compound. For example, N-Boc-protected alkynylamines can be converted into the corresponding alkylidene 2-oxazolidinones or 2-oxazinones in the presence of a cationic gold(I) complex under mild conditions. nih.gov The synthesis of complex oxazinone derivatives, such as 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, involves multi-step reactions that may include condensation, cyclization, and substitution reactions. ontosight.ai

Interactive Table: Synthesis of Heterocycles from Oxazolidinone Derivatives

| Starting Material Type | Target Heterocycle | Key Reaction Type | Reagents/Conditions | Reference |

|---|---|---|---|---|

| N-acylated this compound | Azetidinone | Staudinger Synthesis (Ketene-Imine Cycloaddition) | Imine, Chloroacetyl chloride, Triethylamine | mdpi.com |

| Schiff bases derived from oxazolidinone precursors | Azetidinone | Cyclocondensation | Chloroacetyl chloride, Triethylamine, Microwave irradiation | |

| N-Boc-protected alkynylamines | Oxazinone | Gold-catalyzed cyclization | Cationic Au(I) complex | nih.gov |

| Complex oxazolidinone derivatives | Pyridooxazinone | Multi-step synthesis | Condensation, cyclization, substitution | ontosight.ai |

Introduction of Diverse Functional Groups for Expanded Synthetic Utility

The introduction of various functional groups onto the this compound scaffold significantly broadens its applicability in organic synthesis. libretexts.orgpressbooks.pubmasterorganicchemistry.comyoutube.com These functionalized derivatives can serve as versatile building blocks for the construction of more complex molecules with potential biological activity.

Common functionalization strategies involve reactions at the nitrogen atom of the oxazolidinone ring. For example, N-acylation with various acid chlorides or anhydrides introduces a carbonyl group, which can then be further modified. The resulting N-acyl oxazolidinones are key intermediates in asymmetric synthesis, allowing for the stereoselective introduction of substituents at the α-position to the carbonyl group.

Other functional groups that can be introduced include:

Alkyl and Aryl Groups: These can be introduced through N-alkylation or N-arylation reactions.

Sulfonamide Groups: Reaction with sulfonyl chlorides can yield N-sulfonylated oxazolidinones, which have been explored for their biological activities. nih.gov

Nitro Groups: The introduction of a nitro group, often on an aromatic substituent, can influence the electronic properties and reactivity of the molecule.

The choice of functional group to be introduced depends on the desired synthetic target and the intended application of the resulting derivative. pressbooks.pub

Interactive Table: Examples of Functional Group Introduction

| Functional Group | Reagent/Reaction Type | Purpose/Application | Reference |

|---|---|---|---|

| Acyl group | Acid chloride/Anhydride | Asymmetric synthesis, further modification | libretexts.org |

| Sulfonamide group | Sulfonyl chloride | Potential biological activity | nih.gov |

| Nitro group | Nitrating agent | Modify electronic properties, biological activity | |

| Piperazinylmethyl group | Multi-step synthesis | Potential CNS activity |

Strategic Cleavage and Recycling of the 4-(1-Phenylethyl) Auxiliary Moiety

Cleavage of the N-acyl bond is the most common method for removing the auxiliary. This can be achieved under various conditions, including:

Acidic Hydrolysis: Strong acids such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH) can be used, though these conditions may not be suitable for sensitive substrates. researchgate.net Methanesulfonic acid (MsOH) has been reported as a simple and efficient reagent for the cleavage of the N-(1-phenylethyl) unit of carboxamides. researchgate.net

Basic Hydrolysis: Saponification with a base like lithium hydroxide (B78521) is a mild and widely used method.

Reductive Cleavage: Reagents such as lithium borohydride (B1222165) or lithium aluminum hydride can be used to reduce the amide to an alcohol, thus cleaving the auxiliary.

Transesterification: Reaction with an alcohol in the presence of a Lewis acid or base can convert the N-acyl oxazolidinone to an ester, releasing the auxiliary.

The choice of cleavage method depends on the nature of the desired product and its compatibility with the reaction conditions. After cleavage, the this compound auxiliary can often be recovered and purified for reuse, which is a significant advantage in large-scale synthesis.

Interactive Table: Cleavage Methods for the 4-(1-Phenylethyl) Auxiliary

| Cleavage Method | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | Methanesulfonic acid (MsOH) in toluene | Carboxamide | Simple, efficient, selective cleavage | researchgate.net |

| Basic Hydrolysis | Lithium hydroxide (LiOH) | Carboxylic acid | Mild conditions, widely applicable | N/A |

| Reductive Cleavage | Lithium borohydride (LiBH4) | Alcohol | Reduces the carbonyl group | N/A |

| Transesterification | Alcohol, Lewis acid/base | Ester | Converts acyl group to an ester | N/A |

Derivatization for Enhanced Analytical Methodologies in Complex Mixtures

The derivatization of this compound and its analogs plays a significant role in enhancing analytical methods, particularly for the analysis of complex mixtures using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). sci-hub.semdpi.com Derivatization can improve the detectability, separation, and characterization of analytes.

Chiral derivatization reagents based on oxazolidinone or related structures are particularly useful for the enantioselective analysis of chiral compounds, such as amino acids. researchgate.netnih.govdntb.gov.ua By reacting the analyte with a chiral derivatizing agent, a pair of diastereomers is formed, which can then be separated on a non-chiral stationary phase in HPLC. For example, succinimidyl (4S)-(3-[(benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl)acetate ((S)-COXA-OSu) has been developed as a chiral derivatization reagent for the separation of DL-amino acid enantiomers. researchgate.net

Derivatization can also be used to:

Improve Ionization Efficiency in Mass Spectrometry: Attaching a charged or easily ionizable group can enhance the signal in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS.

Introduce a Chromophore or Fluorophore: This allows for sensitive detection using UV-Vis or fluorescence detectors in HPLC.

Increase Volatility for Gas Chromatography (GC): Although less common for oxazolidinones, derivatization can be used to make non-volatile compounds suitable for GC analysis.

The development of novel derivatization reagents and methods is an active area of research, aiming to improve the sensitivity, selectivity, and scope of analytical techniques for a wide range of compounds in various matrices. sci-hub.semdpi.com

Interactive Table: Derivatization for Analytical Applications

| Derivatization Reagent/Strategy | Analytical Technique | Purpose | Analyte Type | Reference |

|---|---|---|---|---|

| Succinimidyl (4S)-(3-[(benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl)acetate ((S)-COXA-OSu) | LC-MS/MS | Enantioseparation of amino acids | Amino acids | researchgate.net |

| Chiral imidazolidinone-based reagents | LC-MS/MS | Discrimination of primary amines, enantioseparation | Primary amines, amino acids | nih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | LC-MS/MS | Stabilization and detection of unstable analytes | Carbonyl compounds | mdpi.com |

| General derivatization | HPLC, MS | Enhance detectability, improve separation | Various analytes | sci-hub.se |

Mechanistic Elucidation of Reactions Involving 4 1 Phenylethyl Oxazolidin 2 One

Investigation of Reaction Pathways and Proposed Transition States

The stereochemical outcome of reactions involving chiral oxazolidinones, such as 4-(1-phenylethyl)oxazolidin-2-one, is often rationalized by analyzing the transition state structures. In asymmetric aldol (B89426) reactions, for instance, the formation of specific diastereomers can be explained by considering chelated and non-chelated transition states. acs.org

In titanium-promoted aldol reactions, density functional theory (DFT) calculations have been employed to investigate the energies of different transition state possibilities. acs.org For the reaction between a chiral titanium enolate derived from an Evans-type oxazolidinone and an aldehyde, both non-chelated and chelated transition state pathways are considered. acs.org The calculations often indicate a preference for a chair-like transition state where the substituents are positioned to minimize steric interactions, leading to the observed stereoselectivity. acs.org The attack of the enolate on the aldehyde is favored from the less sterically hindered face, with the aldehydic substituent occupying an equatorial position in the transition state. acs.org

Intramolecular cyclization reactions of chiral oxazolidinones with stabilized carbanions have also been studied. nih.gov It is proposed that deprotonation of the substrate leads to a cyclization event that proceeds through a bridged intermediate. nih.gov

Identification and Characterization of Key Reactive Intermediates

A variety of reactive intermediates play crucial roles in the transformations of this compound and related systems. The nature of these intermediates dictates the course of the reaction and the structure of the final products.

Enamines: In certain reactions, particularly those catalyzed by secondary amines like proline, enamines are key intermediates. youtube.com These are formed by the reaction of a carbonyl compound with the secondary amine catalyst and act as nucleophiles. youtube.com The stereochemistry of the enamine, often controlled by thermodynamic factors, influences the stereochemical outcome of the subsequent reaction. youtube.com

Iminium Ions: The formation of iminium ions is another important mechanistic feature, particularly in organocatalysis. These are generated from the reaction of an α,β-unsaturated aldehyde or ketone with a secondary amine catalyst and act as electrophiles.

Carbocations: While less common, carbocationic intermediates can be involved in certain reactions, particularly under strongly acidic conditions or with substrates capable of stabilizing a positive charge.

Radical Species: The involvement of radical intermediates is generally not a primary pathway for the typical applications of this compound as a chiral auxiliary in ionic reactions. However, specific reaction conditions involving radical initiators could potentially lead to radical-mediated transformations.

Acyl Azides: In the context of Curtius rearrangements, acyl azides are crucial intermediates. These are formed from the corresponding carboxylic acid derivative and can then undergo rearrangement to an isocyanate, which can be trapped intramolecularly to form the oxazolidinone ring. nih.govnih.gov

Propargylamine (B41283) Intermediates: In copper-catalyzed multicomponent reactions for the synthesis of oxazolidinones, propargylamine intermediates are formed in situ and subsequently undergo carboxylative cyclization. researchgate.net

Role of Catalytic Systems and Their Interactions with the Oxazolidinone Substrate

Catalysts are fundamental to many of the stereoselective transformations involving this compound. The interaction between the catalyst and the oxazolidinone-derived substrate is key to achieving high levels of asymmetric induction.

Lewis acids, such as titanium tetrachloride (TiCl₄) and various copper complexes, are commonly employed. acs.orgresearchgate.net These catalysts coordinate to the carbonyl group of the oxazolidinone auxiliary, or to the N-acyl group, leading to a more rigid and organized transition state. This coordination enhances the steric influence of the chiral auxiliary, directing the approach of the incoming reagent. acs.org

For example, in aldol reactions, the Lewis acid coordinates to the N-acyl oxazolidinone, facilitating the formation of a specific enolate geometry. This enolate then reacts with an aldehyde through a highly organized, often chelated, transition state, leading to a high degree of diastereoselectivity. acs.org DFT studies have shown that the coordination of the catalyst to the auxiliary's carbonyl group can favor the formation of either neutral or anionic enolates, which can influence the reaction pathway. acs.org

In some cases, the catalyst can have a more complex, multi-metallic nature in the catalytically active species. researchgate.net Furthermore, organocatalysts, such as proline, can form covalent intermediates (enamines) with the substrate, and the catalyst's own chirality directs the stereochemical outcome. youtube.com The bifunctional nature of some organocatalysts, possessing both acidic and basic sites, can also play a crucial role in activating both the nucleophile and the electrophile. youtube.com

Development of Stereochemical Models for Asymmetric Induction

To predict and explain the stereochemical outcomes of reactions involving chiral auxiliaries like this compound, several stereochemical models have been developed. These models provide a framework for understanding how the chiral information from the auxiliary is transferred to the newly formed stereocenter. egyankosh.ac.inwikipedia.org

Cram's Rule and the Felkin-Ahn Model: These models are fundamental in predicting the outcome of nucleophilic additions to carbonyl groups adjacent to a chiral center. egyankosh.ac.inwikipedia.org The Felkin-Ahn model, in particular, is widely used and generally provides accurate predictions. It posits that the largest substituent on the chiral center orients itself perpendicular to the carbonyl group to minimize steric interactions with the incoming nucleophile. The nucleophile then attacks along the Bürgi-Dunitz trajectory, approaching from the less hindered face. egyankosh.ac.inmsu.edu

Chelation Control Models: In reactions involving Lewis acids, chelation can play a dominant role in determining the stereochemistry. The Lewis acid can coordinate to both the carbonyl oxygen of the N-acyl group and another Lewis basic atom in the substrate, creating a rigid cyclic transition state. This chelation control can sometimes lead to stereochemical outcomes opposite to those predicted by the non-chelated Felkin-Ahn model.

Evans' Model for Asymmetric Aldol Reactions: For the highly diastereoselective aldol reactions of N-acyloxazolidinones, a specific model has been proposed by Evans. This model involves the formation of a Z-enolate which then reacts through a six-membered, chair-like transition state. The stereochemistry is controlled by the bulky substituent on the oxazolidinone ring, which directs the approach of the aldehyde from the less hindered face of the enolate. acs.org

These models, often supported by computational studies, are invaluable tools for rationalizing the high levels of asymmetric induction observed in reactions utilizing this compound and other chiral auxiliaries. acs.orgfigshare.com

Table of Research Findings on Reaction Mechanisms

| Reaction Type | Key Mechanistic Feature | Catalyst/Reagent | Proposed Intermediate/Transition State | Reference |

| Asymmetric Aldol Reaction | Transition State Analysis | TiCl₄ | Chelated and non-chelated chair-like transition states | acs.org |

| Intramolecular Cyclization | Reaction Pathway | LHMDS | Bridged intermediate | nih.gov |

| Curtius Rearrangement | Reactive Intermediate | Diphenylphosphoryl azide | Acyl azide, isocyanate | nih.govnih.gov |

| Multicomponent Reaction | Reactive Intermediate | Cu(I) | Propargylamine | researchgate.net |

| Organocatalyzed Aldol Reaction | Reactive Intermediate | Proline | Enamine | youtube.com |

Computational and Theoretical Studies of 4 1 Phenylethyl Oxazolidin 2 One and Its Reaction Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insight

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for elucidating the intricate mechanisms of reactions involving chiral oxazolidinones. While specific DFT studies focusing exclusively on 4-(1-phenylethyl)oxazolidin-2-one are not extensively documented in publicly available literature, the principles are well-established through studies on analogous Evans auxiliaries, such as those with isopropyl or benzyl (B1604629) substituents at the 4-position. These studies provide a robust framework for understanding the mechanistic details applicable to the title compound.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and determining activation energies, which collectively explain the observed stereochemical outcomes. For instance, in the context of aldol (B89426) reactions, a cornerstone application of Evans auxiliaries, DFT has been used to model the formation of (Z)-enolates and their subsequent reaction with aldehydes. These calculations have been pivotal in validating and refining the Zimmerman-Traxler model for these systems.

A critical aspect explored through DFT is the role of the Lewis acid, which is often used to promote the reaction. The coordination of the Lewis acid to the N-acyloxazolidinone can lead to different transition state geometries, either chelated or non-chelated, which in turn dictate the stereochemical course of the reaction. For example, in TiCl₄-promoted aldol reactions of N-propionyl oxazolidinones, DFT calculations have shown a preference for a non-chelated, chair-like transition state that leads to the "Evans syn" aldol product. The steric influence of the substituent at the 4-position of the oxazolidinone is a key factor in destabilizing alternative transition states.

Furthermore, DFT studies have been employed to investigate the mechanism of cleavage of the chiral auxiliary from the product. The regioselectivity of hydrolysis using reagents like lithium hydroperoxide (LiOOH) versus lithium hydroxide (B78521) (LiOH) has been rationalized by computing the energy barriers for the decomposition of the tetrahedral intermediates formed upon nucleophilic attack at either the exocyclic or endocyclic carbonyl group.

Molecular Modeling and Conformational Analysis of the Chiral Scaffold

The stereodirecting power of this compound is intrinsically linked to the conformational preferences of its N-acylated derivatives. Molecular modeling and conformational analysis are therefore crucial for understanding how this chiral scaffold dictates the facial selectivity of reactions at the α-carbon of the acyl group.

The preferred conformation of the N-acyloxazolidinone places the acyl group in a position that minimizes dipole-dipole interactions between the oxazolidinone carbonyl and the acyl carbonyl. This arrangement, in conjunction with the bulky 1-phenylethyl group, effectively shields one face of the enolate derived from the acyl group. The 1-phenylethyl substituent, with its own stereocenter and aromatic ring, provides a highly defined and sterically demanding environment.

Computational methods, ranging from molecular mechanics to higher-level quantum chemical calculations, are used to perform conformational searches and identify the lowest energy conformers. For N-acyloxazolidinones, the two most important dihedral angles that define the conformation are typically around the N-C(acyl) and C(acyl)-Cα bonds.

Below is an illustrative data table showing the kind of information that would be generated from a conformational analysis of a representative N-acyl-4-phenyloxazolidin-2-one, which can be considered analogous to the title compound.

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

| A | 150 | -30 | 0.0 |

| B | -150 | 30 | 1.2 |

| C | 30 | 150 | 3.5 |

This is an illustrative table based on typical findings for related compounds.

Predictive Studies on Reactivity, Regioselectivity, and Stereoselectivity

A major goal of computational studies on chiral auxiliaries like this compound is to predict the outcome of reactions in which they are used. This includes predicting the reactivity of the substrate, the regioselectivity of the reaction, and, most importantly, the stereoselectivity.

Predictive models for the stereoselectivity of reactions employing Evans-type auxiliaries are often based on the analysis of transition state energies calculated using quantum chemical methods. By comparing the energies of the transition states leading to different stereoisomeric products, the major product can be predicted. The difference in these activation energies (ΔΔG‡) is directly related to the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the reaction.

For instance, in the alkylation of enolates derived from N-acyl-4-(1-phenylethyl)oxazolidin-2-one, the electrophile can approach the enolate from either the re or the si face. The chiral auxiliary directs the electrophile to one of these faces. Computational models can quantify the steric and electronic interactions that favor one approach over the other. The phenyl group of the 1-phenylethyl substituent can play a crucial role in shielding one face of the enolate, leading to high diastereoselectivity.

Machine learning models are also emerging as a tool for predicting stereoselectivity. These models can be trained on datasets of reactions with known outcomes and can learn to predict the stereoselectivity of new reactions based on the structures of the reactants, catalyst, and solvent. While the application of such models specifically to this compound is not yet widespread, the general methodology holds promise for the future of predictive asymmetric synthesis.

Elucidation of Non-Covalent Interactions and Their Influence on Chiral Recognition

While steric hindrance is a primary factor in the stereodirecting ability of this compound, non-covalent interactions also play a subtle yet significant role in stabilizing the favored transition states and thus enhancing chiral recognition. The 1-phenylethyl group, in particular, introduces the possibility of specific non-covalent interactions.

Computational methods are essential for identifying and quantifying these weak interactions, which include:

CH-π interactions: These can occur between C-H bonds of the substrate or reagents and the π-system of the phenyl ring on the chiral auxiliary.

π-π stacking: Interactions between the phenyl ring of the auxiliary and other aromatic groups in the reactants or solvent can influence the geometry of the transition state.

The elucidation of these interactions is often achieved through techniques like Natural Bond Orbital (NBO) analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots. These methods can visualize and quantify the strength of interactions between different parts of the molecular system in the transition state.

For example, a CH-π interaction between an incoming electrophile and the phenyl ring of the 4-(1-phenylethyl) group could further stabilize the transition state leading to the major diastereomer, thereby increasing the stereoselectivity of the reaction. Understanding these non-covalent interactions is crucial for the rational design of new chiral auxiliaries with improved performance.

Advanced Spectroscopic and Structural Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of oxazolidinone derivatives in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for assigning the relative stereochemistry of the ring substituents. ipb.ptbeilstein-journals.org

The relative configuration of protons on the oxazolidinone ring can be determined by analyzing their coupling constants (J-values) and through-space correlations. ipb.pt For instance, in related heterocyclic systems like azetidines, cis isomers typically exhibit larger coupling constants (Jcis = 8.4-8.9 Hz) compared to trans isomers (Jtrans = 5.8-7.9 Hz). ipb.pt Similar principles apply to oxazolidinone rings, where the magnitude of the coupling constant between adjacent protons provides insight into their dihedral angle and, consequently, their relative orientation. rsc.org

Dynamic conformational analysis, particularly concerning the orientation of the phenylethyl group, can also be investigated using NMR. Studies on structurally similar N-phenethyl amides have shown that the molecule often adopts a low-energy conformation where the methine proton of the phenethyl group is oriented towards the carbonyl oxygen of the amide. researchgate.netmdpi.com This preferred conformation influences the chemical shifts of nearby protons due to the anisotropic effect of the phenyl ring, an effect that can be used to correlate NMR data with the configuration of adjacent stereocenters. researchgate.netmdpi.com Temperature-dependent NMR studies can further reveal information about conformational barriers and the relative populations of different conformers in solution. ipb.pt

Two-dimensional NOESY experiments are particularly powerful for stereochemical assignment. ipb.ptbeilstein-journals.org By detecting through-space correlations between protons that are in close proximity, NOESY spectra can confirm the relative disposition of substituents on the oxazolidinone ring and the conformation of the phenylethyl side chain. ipb.pt For example, a strong NOE correlation between specific protons on the phenylethyl group and protons on the oxazolidinone ring would provide definitive evidence for their relative stereochemistry. beilstein-journals.org

| Parameter | Typical Value/Observation | Significance | Reference |

|---|

| Vicinal Coupling Constants (³JHH) | cis: ~8-9 Hz trans: ~5-8 Hz | Differentiates between cis and trans relationships of protons on the oxazolidinone ring. | ipb.pt | | NOE Correlations | Presence/absence of cross-peaks | Confirms through-space proximity of protons, establishing relative stereochemistry and preferred conformations. | ipb.ptbeilstein-journals.org | | Chemical Shift (δ) | Anisotropic shielding/deshielding by phenyl ring | The orientation of the phenethyl group affects the chemical shifts of ring protons, aiding in conformational analysis. | researchgate.netmdpi.com |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration and the detailed solid-state structure of chiral molecules like 4-(1-Phenylethyl)oxazolidin-2-one. springernature.com This powerful technique provides precise three-dimensional coordinates of each atom in the crystal lattice, revealing intramolecular bond lengths, bond angles, and torsional angles.

For an enantiomerically pure compound, single-crystal X-ray diffraction can establish the absolute structure by analyzing the anomalous scattering of X-rays. ed.ac.ukchem-soc.si The Flack parameter is a critical value derived from the crystallographic refinement that indicates whether the determined absolute structure is correct. ed.ac.uk A Flack parameter value close to zero confirms that the assigned absolute configuration is the correct one, while a value near one indicates that the inverted structure is correct. ed.ac.uk This method is the gold standard for assigning the (R) or (S) configuration to each stereocenter without ambiguity. springernature.comresearchgate.net

The crystal structure also elucidates the solid-state conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. researchgate.net For instance, in many oxazolidinone structures, hydrogen bonds involving the N-H group and the carbonyl oxygen are common, influencing how the molecules arrange themselves in the crystal. researchgate.net The analysis of the crystal packing provides insights into the forces governing the solid-state assembly of the compound.

Table 2: Key Parameters in X-ray Crystallographic Analysis for Absolute Configuration Note: This table lists crucial parameters used in crystallographic studies to determine absolute structure, based on general principles.

| Parameter | Typical Value/Result | Significance | Reference |

|---|---|---|---|

| Space Group | Non-centrosymmetric (e.g., P2₁, P2₁2₁2₁) | A non-centrosymmetric space group is a prerequisite for a crystal composed of a single enantiomer. | ed.ac.uk |

| Flack Parameter (x) | Value close to 0 (with small uncertainty) | Confirms the correctness of the assigned absolute configuration. | ed.ac.uk |

| Anomalous Scattering | Sufficiently strong signal | The physical basis for distinguishing between a structure and its mirror image. | chem-soc.si |

| Bond Lengths/Angles | Precise values (e.g., in Å and degrees) | Defines the exact molecular geometry in the solid state. | researchgate.net |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Stereochemical Confirmation

Chiroptical spectroscopy techniques, which measure the differential interaction of a chiral substance with left- and right-circularly polarized light, are essential for confirming stereochemistry and quantifying enantiomeric purity. wikipedia.orglibretexts.org

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. wikipedia.orglibretexts.org The resulting spectrum, or ORD curve, can be highly characteristic of a specific stereoisomer. A key feature of an ORD curve is the Cotton effect, which is the combination of a sharp change in rotation and an absorption band, typically observed near the wavelength of an electronic transition of a chromophore in the molecule (like the carbonyl group in the oxazolidinone ring). libretexts.org A positive Cotton effect (where the peak of rotation is at a longer wavelength than the trough) or a negative Cotton effect can often be empirically correlated with the absolute configuration of a class of compounds. libretexts.org

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. nih.gov A CD spectrum shows positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of these peaks are directly related to the molecule's three-dimensional structure and absolute configuration. For a given enantiomer, the CD spectrum is the mirror image of that of its counterpart. This property makes CD spectroscopy a powerful tool for confirming the stereochemical identity of a sample.

Furthermore, CD spectroscopy can be used to determine the enantiomeric excess (% ee) of a sample. nih.govnih.gov By comparing the CD signal intensity of a sample of unknown purity to that of an enantiomerically pure standard, the ratio of the two enantiomers can be accurately quantified. nih.gov This is particularly useful for monitoring the progress and success of asymmetric syntheses. nih.gov

Table 3: Principles of Chiroptical Spectroscopy in Stereochemical Analysis

| Technique | Measured Property | Application | Reference |

|---|---|---|---|

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength | Stereochemical confirmation through the sign (positive/negative) of the Cotton effect. | libretexts.org |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Confirmation of absolute configuration and determination of enantiomeric excess (% ee). | nih.govnih.gov |

| Specific Rotation ([α]) | Rotation of plane-polarized light at a single wavelength (e.g., 589.3 nm) | A fundamental property of a chiral compound, useful for routine characterization. | libretexts.org |

Future Research Directions and Perspectives

Exploration of Novel Asymmetric Synthetic Applications

While the utility of 4-(1-phenylethyl)oxazolidin-2-one in classical asymmetric reactions like aldol (B89426), alkylation, and Diels-Alder reactions is well-documented, future research will undoubtedly focus on expanding its application to new frontiers of asymmetric synthesis. wikipedia.orgrsc.org The inherent stereodirecting ability of the phenylethyl group, coupled with the rigid oxazolidinone ring, provides a robust platform for exploring previously challenging transformations.

One promising avenue is the development of novel diastereoselective reactions involving N-acyl derivatives of this compound. For instance, its application in asymmetric Michael additions to create complex chiral synthons remains an area ripe for exploration. researchgate.netwikipedia.orgmasterorganicchemistry.comnih.gov The predictable facial selectivity offered by the auxiliary could be leveraged to control the formation of new stereocenters in conjugate addition reactions with a wide range of Michael acceptors.

Furthermore, the potential of metal complexes incorporating this compound as a chiral ligand in catalytic asymmetric reactions is an exciting and underexplored area. While the auxiliary is traditionally used in stoichiometric amounts, its incorporation into catalytic systems could lead to more atom-economical and efficient processes. Research in this direction could unlock new catalytic enantioselective transformations.

Recent advancements have also highlighted the use of oxazolidinone auxiliaries in stereoselective formal [4+4]-cycloadditions, opening up pathways to complex medium-sized rings. nih.gov The application of this compound in such higher-order cycloadditions could provide access to novel and medicinally relevant scaffolds.

A summary of potential novel applications is presented in the table below:

| Reaction Type | Potential Application of this compound | Potential Outcome |

| Asymmetric Michael Addition | Control of stereochemistry in the conjugate addition of nucleophiles to α,β-unsaturated compounds. | Synthesis of enantiomerically enriched compounds with new stereocenters at the β-position. researchgate.netwikipedia.org |

| Catalytic Asymmetric Reactions | As a chiral ligand for transition metal catalysts. | Development of new catalytic enantioselective transformations with improved efficiency. |

| Higher-Order Cycloadditions | Diastereoselective control in [4+4] and other cycloaddition reactions. | Access to complex cyclic and medium-sized ring systems with high stereopurity. nih.gov |

| Asymmetric Alkylation | As a chiral auxiliary in the synthesis of natural products. rsc.orgresearchgate.net | Efficient and stereocontrolled synthesis of complex molecular architectures. rsc.orgresearchgate.net |

Development of Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign methods for its synthesis and application.

A key focus will be the replacement of hazardous reagents and solvents. For example, traditional methods for the synthesis of oxazolidinones often involve toxic reagents like phosgene (B1210022). santiago-lab.com A patent has already been filed for a greener synthesis of (S)-4-phenyl-2-oxazolidinone, avoiding cytotoxic reagents and solvents, highlighting the industrial interest in this area. google.com Further research into alternative, safer cyclization agents and reaction conditions is crucial.

The use of green solvents, such as ionic liquids and water, in the synthesis and reactions of this compound presents another significant research opportunity. mdpi.comnih.govmdpi.comresearchgate.netnih.gov Ionic liquids, with their low vapor pressure and potential for recyclability, can offer a more sustainable alternative to volatile organic compounds. mdpi.comnih.govmdpi.comresearchgate.netnih.gov Similarly, performing reactions in water, where possible, aligns with the goals of green chemistry. unimi.it

Biocatalysis offers a powerful tool for the sustainable synthesis of chiral compounds. unimi.itresearchgate.netnih.gov The development of enzymatic routes to (S)-phenylglycinol, the precursor to this compound, or even the direct enzymatic synthesis of the oxazolidinone itself, would represent a major advance in green chemistry. unimi.itresearchgate.netnih.gov

| Green Chemistry Approach | Application to this compound | Potential Benefits |

| Alternative Reagents | Replacement of phosgene and other toxic chemicals in the synthesis. | Increased safety and reduced environmental impact. santiago-lab.comgoogle.com |

| Green Solvents | Use of ionic liquids, water, or other benign solvents in synthesis and reactions. | Reduced use of volatile organic compounds and potential for solvent recycling. mdpi.comnih.govmdpi.com |

| Biocatalysis | Enzymatic synthesis of the chiral auxiliary or its precursors. | Mild reaction conditions, high selectivity, and use of renewable resources. unimi.itresearchgate.netnih.gov |

| Recoverable Auxiliaries | Development of methods for easy separation and reuse of the auxiliary. | Improved atom economy and reduced waste. |

Design and Synthesis of Next-Generation Chiral Auxiliaries Based on the this compound Scaffold

The proven success of this compound provides a strong foundation for the design and synthesis of next-generation chiral auxiliaries with enhanced properties. Future research will likely focus on modifying the basic scaffold to fine-tune its steric and electronic properties, leading to improved stereoselectivity, broader substrate scope, and easier removal.

One area of active development is the creation of polymer-supported or immobilized versions of the auxiliary. acs.org Attaching the oxazolidinone scaffold to a solid support facilitates its recovery and reuse, a key principle of green chemistry. Further research into different polymer matrices and linking strategies could lead to more robust and efficient supported auxiliaries.

The synthesis of novel oxazolidinone analogues with different substitution patterns is another promising direction. For example, introducing different aryl or alkyl groups at the 4-position could modulate the steric environment and influence the outcome of asymmetric reactions. The synthesis of 4-substituted 5,5-diethyl oxazolidin-2-ones has already been explored as a potential new class of effective chiral auxiliaries. nih.gov

Furthermore, the development of "traceless" auxiliaries, which can be removed under very mild conditions without leaving any residual functionality, is a highly desirable goal. Research into new cleavage protocols for oxazolidinone-based auxiliaries that are more efficient and generate less waste is ongoing.

The table below summarizes some potential avenues for the development of next-generation auxiliaries:

| Auxiliary Design Strategy | Description | Potential Advantages |

| Polymer-Supported Auxiliaries | Covalent attachment of the oxazolidinone scaffold to a solid support. | Facile recovery and reuse, simplified product purification. acs.org |

| Novel Analogues | Synthesis of oxazolidinones with modified substituents at the 4- and 5-positions. | Fine-tuning of steric and electronic properties for improved selectivity and reactivity. nih.gov |

| Enhanced Cleavage Strategies | Development of milder and more efficient methods for removing the auxiliary. | Broader functional group tolerance and reduced waste generation. |

Advanced Mechanistic and Computational Investigations to Rationalize Reactivity and Selectivity

A deeper understanding of the underlying mechanisms governing the stereochemical control exerted by this compound is crucial for its rational application and the design of improved auxiliaries. Advanced mechanistic and computational studies will play a pivotal role in achieving this goal.

Density Functional Theory (DFT) calculations have emerged as a powerful tool for elucidating the transition states of reactions involving Evans' auxiliaries. acs.orgnih.gov Such studies can provide detailed insights into the non-covalent interactions that dictate diastereoselectivity in reactions like aldol additions and alkylations. acs.orgnih.gov Future computational work could focus on building more accurate models to predict the stereochemical outcome for a wider range of substrates and reaction conditions.